5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde

CAS No.: 384804-56-2

Cat. No.: VC6209410

Molecular Formula: C13H11NO5

Molecular Weight: 261.233

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 384804-56-2 |

|---|---|

| Molecular Formula | C13H11NO5 |

| Molecular Weight | 261.233 |

| IUPAC Name | 5-(4-ethoxy-2-nitrophenyl)furan-2-carbaldehyde |

| Standard InChI | InChI=1S/C13H11NO5/c1-2-18-9-3-5-11(12(7-9)14(16)17)13-6-4-10(8-15)19-13/h3-8H,2H2,1H3 |

| Standard InChI Key | FEOHVFLYDSZEIO-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] |

Introduction

Chemical and Structural Properties

Molecular Architecture

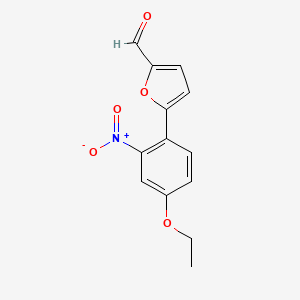

The compound’s IUPAC name, 5-(4-ethoxy-2-nitrophenyl)furan-2-carbaldehyde, reflects its bifunctional structure:

-

A furan-2-carbaldehyde core provides an aldehyde group at position 2 of the furan ring.

-

A 4-ethoxy-2-nitrophenyl substituent is attached at position 5 of the furan, introducing nitro and ethoxy groups at positions 2 and 4 of the benzene ring, respectively.

The SMILES notation (CCOC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-]) and InChIKey (FEOHVFLYDSZEIO-UHFFFAOYSA-N) further delineate its connectivity.

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Purification and Characterization

Purification often involves flash chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization . Spectral confirmation via ¹H NMR and mass spectrometry is critical, with aldehyde protons appearing near δ 10.40 and aromatic protons between δ 7.18–8.45 .

Research Applications

Organic Synthesis

The compound’s aldehyde and nitro groups enable diverse transformations:

-

Nucleophilic Additions: The aldehyde reacts with amines to form Schiff bases, useful in coordination chemistry .

-

Reduction Reactions: Nitro groups can be reduced to amines, facilitating access to aniline derivatives .

Material Science

Nitroaryl furans serve as precursors for conductive polymers and photoactive materials. The ethoxy group enhances solubility in organic solvents, aiding thin-film processing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume